6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile small molecule scaffold with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol . This compound is characterized by its unique structure, which includes a chloro substituent and three methyl groups on a tetrahydroquinoxalinone core. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable chloroacetylating agent.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, often in the presence of a base to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds such as:
6-Chloro-3,3,4-trimethylquinoxalin-2-one: Lacks the tetrahydro structure, leading to different chemical and biological properties.
3,3,4-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one:
The unique combination of the chloro and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Biological Activity
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique quinoxaline structure, which is known for contributing to various pharmacological activities. The presence of a chloro group and multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C₉H₁₀ClN
Molecular Weight: 169.64 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the quinoxaline core followed by chlorination and methylation processes. Various synthetic pathways have been explored in the literature to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action: Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of cell cycle progression and activation of caspases .
- In Vitro Studies: Research demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
Similar Quinoline Derivative | A549 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects: Studies indicate that quinoxaline compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
Bacteria | MIC (µg/mL) |
---|---|
S. aureus | 8 |
E. coli | 16 |
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A derivative was tested against MCF-7 cells and showed an IC50 value of 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involved G2/M phase arrest and apoptosis induction .
- Case Study on Antimicrobial Efficacy : A series of quinoxaline derivatives were synthesized and evaluated against Candida albicans. Compounds with halogen substitutions exhibited enhanced antifungal activity with MIC values as low as 4 µg/mL .
Properties
IUPAC Name |
6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQJRYPPVQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.